molecular formula C8H6F3NO2 B6297199 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol CAS No. 2369036-69-9

6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol

Cat. No.: B6297199
CAS No.: 2369036-69-9
M. Wt: 205.13 g/mol
InChI Key: PBSYPHUXJQNQOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol is a heterocyclic compound that contains a trifluoromethyl group attached to a pyridine ring fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol typically involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids. This reaction yields 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine, which can be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally involves standard organic synthesis techniques such as nucleophilic substitution and cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol is unique due to its fused ring structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)6-2-1-4-5(13)3-14-7(4)12-6/h1-2,5,13H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSYPHUXJQNQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)N=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.